molecular formula C6H4N2S2 B13848155 2,4'-Bithiazole

2,4'-Bithiazole

Cat. No.: B13848155
M. Wt: 168.2 g/mol
InChI Key: GPIIIOMWTNQGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4’-Bithiazole is a heterocyclic compound consisting of two thiazole rings connected by a single bond. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4’-Bithiazole can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between 2,4-dibromothiazole and an organometallic compound . Another method includes the Hantzsch thiazole synthesis, which involves the reaction of bromoketone with thioamide .

Industrial Production Methods: Industrial production of 2,4’-Bithiazole typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of palladium catalysts and cross-coupling reactions are prevalent in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,4’-Bithiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,4’-Bithiazole, particularly in medicinal applications, involves its interaction with molecular targets such as DNA topoisomerase IIα. The compound acts as a catalytic inhibitor, binding to the ATPase domain of the enzyme and preventing its activity. This inhibition leads to reduced cell proliferation and induces cell cycle arrest, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

2,4’-Bithiazole can be compared with other bithiazole derivatives and related compounds:

2,4’-Bithiazole stands out due to its unique structural properties and versatile applications across various scientific disciplines.

Properties

Molecular Formula

C6H4N2S2

Molecular Weight

168.2 g/mol

IUPAC Name

2-(1,3-thiazol-4-yl)-1,3-thiazole

InChI

InChI=1S/C6H4N2S2/c1-2-10-6(7-1)5-3-9-4-8-5/h1-4H

InChI Key

GPIIIOMWTNQGFI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)C2=CSC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.